(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the acetyl and imino groups. The iodophenyl group is then incorporated through a halogenation reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Common in modifying the iodophenyl group to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like iodine or bromine, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds.
Scientific Research Applications
(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anticancer agent, anti-inflammatory compound, and antioxidant.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with anticancer properties.
2-Hydroxybiphenyl: Known for its antimicrobial activity.
Uniqueness
(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodophenyl group, in particular, may enhance its reactivity and potential as a therapeutic agent compared to other chromene derivatives.
Properties
IUPAC Name |
N-acetyl-2-(2-iodophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O3/c1-11(22)20-17(23)13-10-12-6-2-5-9-16(12)24-18(13)21-15-8-4-3-7-14(15)19/h2-10H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJWUDGMHCMBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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